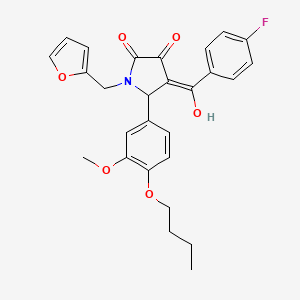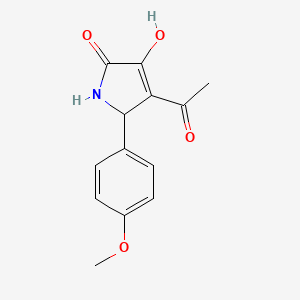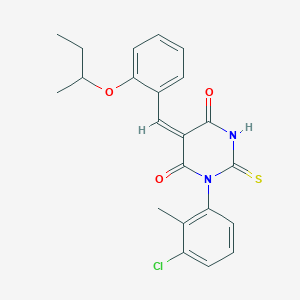![molecular formula C19H12FNO B5311539 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile, also known as TAK-915, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. TAK-915 is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in glucose homeostasis and insulin secretion.
Mecanismo De Acción
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile selectively inhibits GPR40, a receptor that is expressed in pancreatic beta cells and plays a key role in glucose homeostasis and insulin secretion. By inhibiting GPR40, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile increases insulin secretion and improves glucose tolerance. In addition, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been shown to reduce amyloid beta accumulation in the brain, suggesting that it may have neuroprotective effects.
Biochemical and Physiological Effects
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been shown to improve glucose tolerance and insulin secretion in diabetic rats. In addition, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been shown to reduce amyloid beta accumulation in the brain and improve cognitive function in a mouse model of Alzheimer's disease. These findings suggest that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile may have potential therapeutic applications in the treatment of diabetes and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile is its selectivity for GPR40, which reduces the risk of off-target effects. However, one limitation of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile is its low solubility, which can make it difficult to administer in vivo. In addition, the long-term effects of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile on glucose homeostasis and insulin secretion are not yet fully understood, and further studies are needed to determine the safety and efficacy of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in humans.
Direcciones Futuras
There are several future directions for research on 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile. One area of interest is the potential therapeutic applications of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in the treatment of diabetes and Alzheimer's disease. Further studies are needed to determine the safety and efficacy of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in humans, as well as the optimal dosing regimen. In addition, studies are needed to determine the long-term effects of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile on glucose homeostasis and insulin secretion. Finally, the development of more soluble forms of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile may improve its administration and efficacy in vivo.
Conclusion
In conclusion, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile is a novel compound with potential therapeutic applications in the treatment of diabetes and Alzheimer's disease. The selective inhibition of GPR40 by 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile improves glucose tolerance and insulin secretion, while reducing amyloid beta accumulation in the brain. Further studies are needed to determine the safety and efficacy of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in humans, as well as the optimal dosing regimen and long-term effects on glucose homeostasis and insulin secretion.
Métodos De Síntesis
The synthesis of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-fluorobenzaldehyde, which is then reacted with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylacetonitrile in the presence of a catalyst to form the final product, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile.
Aplicaciones Científicas De Investigación
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile improved glucose tolerance and insulin secretion in diabetic rats by selectively inhibiting GPR40. Another study found that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile improved cognitive function in a mouse model of Alzheimer's disease by reducing amyloid beta accumulation in the brain. These findings suggest that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile may have potential therapeutic applications in the treatment of diabetes and Alzheimer's disease.
Propiedades
IUPAC Name |
(Z)-3-[5-(2-fluorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNO/c20-18-9-5-4-8-17(18)19-11-10-16(22-19)12-15(13-21)14-6-2-1-3-7-14/h1-12H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJIGGORHQDMNL-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=CC=C3F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(butoxyacetyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5311458.png)
![2-(2-chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5311466.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)

![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5311510.png)
amine hydrochloride](/img/structure/B5311525.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)
![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)

![N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5311569.png)
![3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5311577.png)
![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)